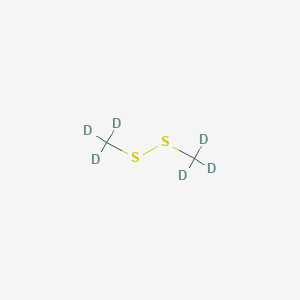
Dimethyl Disulfide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d6 disulfide, also known as dimethyl-d6 disulfide, is a deuterated compound with the chemical formula (CD3)2S2. It is a stable isotope-labeled compound where the hydrogen atoms in dimethyl disulfide are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-d6 disulfide can be synthesized through the reaction of deuterated methyl iodide (CD3I) with sodium disulfide (Na2S2) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of methyl-d6 disulfide involves the use of deuterated methanol (CD3OH) and sulfur sources in the presence of catalysts such as aluminum γ-oxide. The reaction conditions, including temperature and contact time, are optimized to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-d6 disulfide undergoes various chemical reactions, including:
Disulfide Exchange: It can participate in disulfide exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Catalysts: Aluminum γ-oxide for industrial synthesis.
Major Products
Oxidation Products: Methyl methanethiosulfinate.
Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
Plant Growth Promotion
Research has demonstrated that DMDS can enhance plant growth under sulfur-deficient conditions. A study involving Nicotiana attenuata showed that volatile DMDS produced by Bacillus sp. B55 significantly promoted growth in seedlings when applied in controlled environments. The application of DMDS led to increased availability of reduced sulfur, which is crucial for plant metabolism and growth under nutrient-deficient conditions .
| Application | Effect Observed | Reference |
|---|---|---|
| Seedling Growth | Enhanced growth in sulfur-deficient media | |
| Gene Expression | Reduced expression of sulfur assimilation genes |
Soil Fumigation
DMDS is being developed as a pre-plant soil fumigant to control nematodes, weeds, and soil-borne pathogens. Its effectiveness as a soil treatment agent has been recognized globally, particularly for agricultural applications where maintaining soil health is crucial .
Environmental Monitoring
Dimethyl disulfide has been identified as a significant gas emitted during biomass burning events. Studies have quantified its emissions during bushfires in Australia, contributing to our understanding of sulfur cycling in the environment . This application is particularly relevant for assessing air quality and understanding the impact of wildfires on atmospheric chemistry.
NMR Solvent
DMDS-d6 serves as an effective NMR solvent due to its deuterated nature, which minimizes background signals and enhances spectral clarity. It can form complexes with other compounds, aiding in structural elucidation through NMR spectroscopy .
Case Study 1: Plant Growth Promotion Using DMDS
In a controlled experiment, varying concentrations of DMDS were applied to Nicotiana attenuata seedlings grown under sulfur-deficient conditions. The study found that a concentration of 500 µg DMDS significantly improved seedling growth compared to controls without DMDS .
Case Study 2: Environmental Impact Assessment
A comprehensive study measured the emissions of DMDS during bushfire events in Northern Australia. The findings indicated that DMDS contributes significantly to atmospheric sulfur levels during such events, highlighting its relevance in environmental monitoring and policy-making regarding air quality .
Mecanismo De Acción
The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl disulfide (CH3SSCH3): The non-deuterated analog of methyl-d6 disulfide.
Dimethyl sulfide-d6 (CD3SCD3): Another deuterated sulfur compound with a single sulfur atom.
Diallyl disulfide (C6H10S2): A naturally occurring disulfide found in garlic with similar chemical properties .
Uniqueness
Methyl-d6 disulfide is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies. The presence of deuterium atoms results in different spectral properties compared to non-deuterated compounds, making it a valuable tool in analytical chemistry and research .
Propiedades
Número CAS |
7282-94-2 |
|---|---|
Fórmula molecular |
C2H6S2 |
Peso molecular |
100.24 g/mol |
Nombre IUPAC |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
Clave InChI |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
SMILES |
CSSC |
SMILES isomérico |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
SMILES canónico |
CSSC |
Pictogramas |
Flammable; Irritant; Environmental Hazard |
Sinónimos |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















